

Application Notes and Protocols: Room Temperature Radiolabeling with p-NCS-Bz-NODA-GA

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Compound of Interest

Compound Name: *p*-NCS-Bz-NODA-GA

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Introduction

The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging requires robust and efficient labeling strategies. The bifunctional chelator *p*-isothiocyanatobenzyl-1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (**p-NCS-Bz-NODA-GA**) has emerged as a superior option for the chelation of radiometals, particularly Gallium-68 (^{68}Ga). A significant advantage of NODA-GA and its derivatives is the ability to perform radiolabeling at room temperature, which is crucial for heat-sensitive biomolecules such as antibodies and proteins.^{[1][2]} This attribute simplifies the labeling process and minimizes the risk of thermal degradation of the targeting vector.^[1]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of **p-NCS-Bz-NODA-GA** in room temperature radiolabeling.

Quantitative Data Summary

The selection of a chelator for radiopharmaceutical development is heavily influenced by its performance in key parameters such as labeling efficiency, reaction conditions, and the stability of the resulting radiometal complex. The following tables summarize the quantitative data for NODA-GA derivatives in comparison to the widely used chelator DOTA.

Table 1: Comparison of ^{68}Ga Labeling Conditions and Efficiency

Parameter	p-NCS-Bz-NODA-GA (and analogues)	DOTA	Key Advantages of NODA-GA
Labeling Temperature	Room Temperature (21-25°C)	Requires heating (80-100°C)[3]	Ideal for heat-sensitive biomolecules.[1][2]
Labeling Time	5 - 10 minutes[1][4]	5 - 15 minutes	Achieves high efficiency more rapidly at lower temperatures.
Optimal pH	3.5 - 4.5	3.0 - 4.0	Operates effectively in a similar acidic pH range.
Radiochemical Yield (RCY)	>95% under mild conditions[1][4]	High, but may require more stringent conditions[3]	Higher efficiency at lower precursor amounts, leading to higher specific activity.
Precursor Amount	High RCY with as low as 1 nmol	Generally requires higher precursor amounts	Economical use of valuable biomolecules.

Table 2: Stability of ^{68}Ga -labeled Complexes

Parameter	⁶⁸ Ga-NODA-GA Conjugates	⁶⁸ Ga-DOTA Conjugates	Key Considerations
In Vitro Stability (Human Serum)	High stability, >98% intact after 2 hours[4]	Highly stable, though some studies suggest slightly lower stability under certain conditions.	High stability is crucial to prevent the release of free ⁶⁸ Ga in vivo.
In Vivo Performance	Can influence the pharmacokinetic profile of the radiopharmaceutical.	Influences pharmacokinetics.	The choice of chelator can impact tumor-to-blood ratios and non-target organ accumulation.

Experimental Protocols

Protocol 1: Conjugation of p-NCS-Bz-NODA-GA to a Targeting Protein (e.g., Antibody)

This protocol describes the conjugation of the isothiocyanate functional group of **p-NCS-Bz-NODA-GA** to primary amines (e.g., lysine residues) on a protein.

Materials:

- Targeting protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
- p-NCS-Bz-NODA-GA**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column (e.g., PD-10)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
- Metal-free water

Procedure:

- Protein Preparation:
 - If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) using a desalting column.
 - Adjust the protein concentration to 5-10 mg/mL.
- Chelator Solution Preparation:
 - Dissolve **p-NCS-Bz-NODA-GA** in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **p-NCS-Bz-NODA-GA** solution to the protein solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
- Purification of the Conjugate:
 - Remove the unreacted chelator and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with metal-free water or a suitable storage buffer.
 - Collect the protein-containing fractions.
- Characterization:
 - Determine the chelator-to-protein ratio using methods such as MALDI-TOF mass spectrometry.
 - Assess the integrity and binding affinity of the conjugated protein using appropriate assays (e.g., ELISA, flow cytometry).

Protocol 2: Room Temperature Radiolabeling of NODA-GA-Conjugated Molecules with ^{68}Ga

This protocol outlines the efficient radiolabeling of a NODA-GA-conjugated biomolecule at room temperature.

Materials:

- NODA-GA-conjugated biomolecule (from Protocol 1)
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.05 M HCl for generator elution
- Sodium acetate solution (e.g., 1.25 M) for pH adjustment
- 0.025 M HEPES buffer, pH 4.0
- Sterile, metal-free reaction vials
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Preparation of ^{68}Ga Eluate:
 - Elute ^{68}Ga from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.05 M HCl according to the manufacturer's instructions.
- pH Adjustment:
 - In a sterile reaction vial, adjust the pH of the ^{68}Ga eluate to 3.5-4.0 by adding a calculated volume of sodium acetate solution.[\[1\]](#)
- Radiolabeling Reaction:
 - Add the NODA-GA-conjugated biomolecule (typically 5-20 nmol) dissolved in a small volume of 0.025 M HEPES buffer (pH 4.0) to the pH-adjusted ^{68}Ga solution.[\[1\]](#)

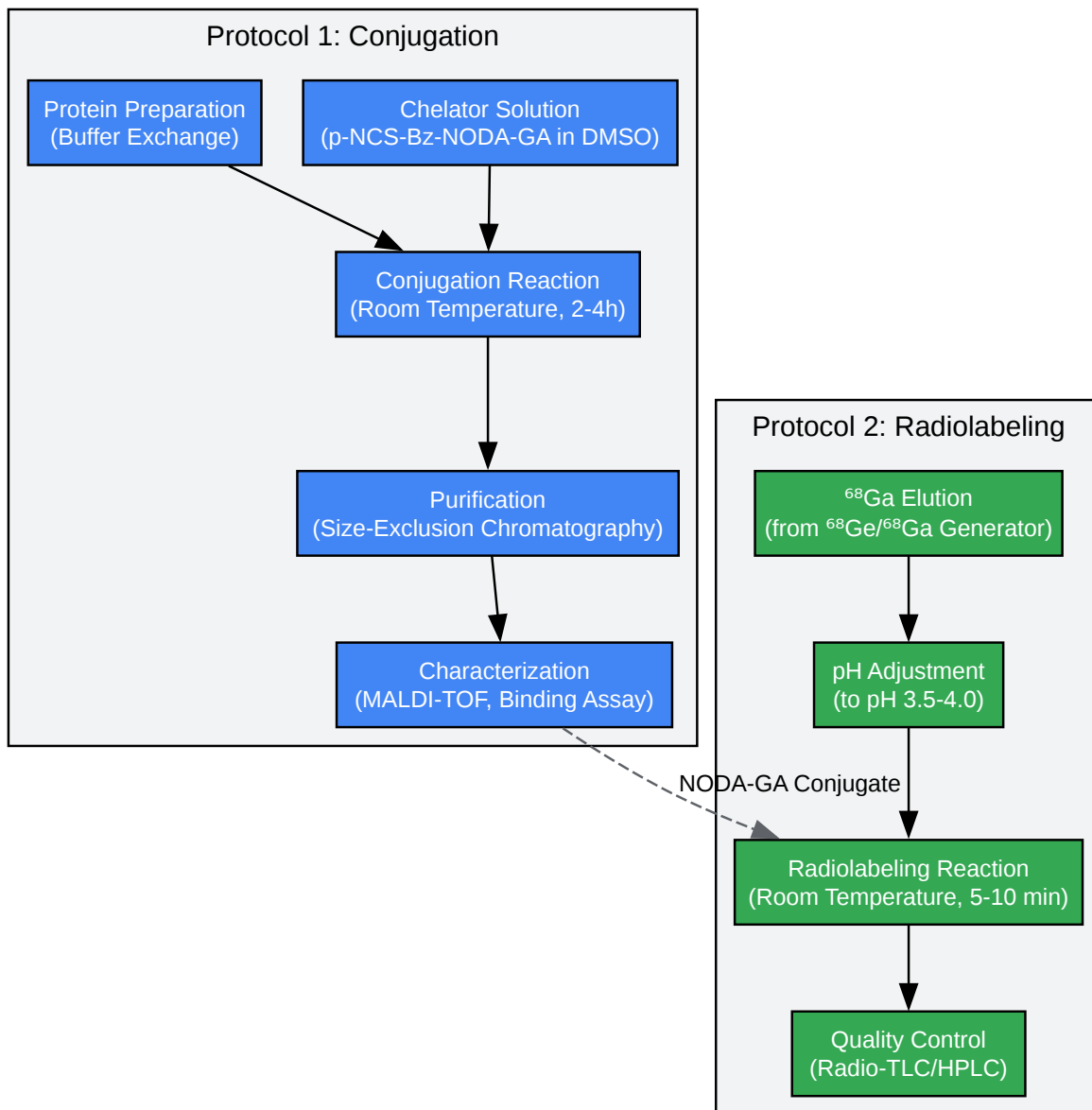
- Gently mix and incubate at room temperature for 5-10 minutes.[1][4]
- Quality Control:
 - Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. A high RCP (>95%) is typically achieved, often making post-labeling purification unnecessary.[4]

Protocol 3: Quality Control of ^{68}Ga -labeled Radiopharmaceuticals

Methods:

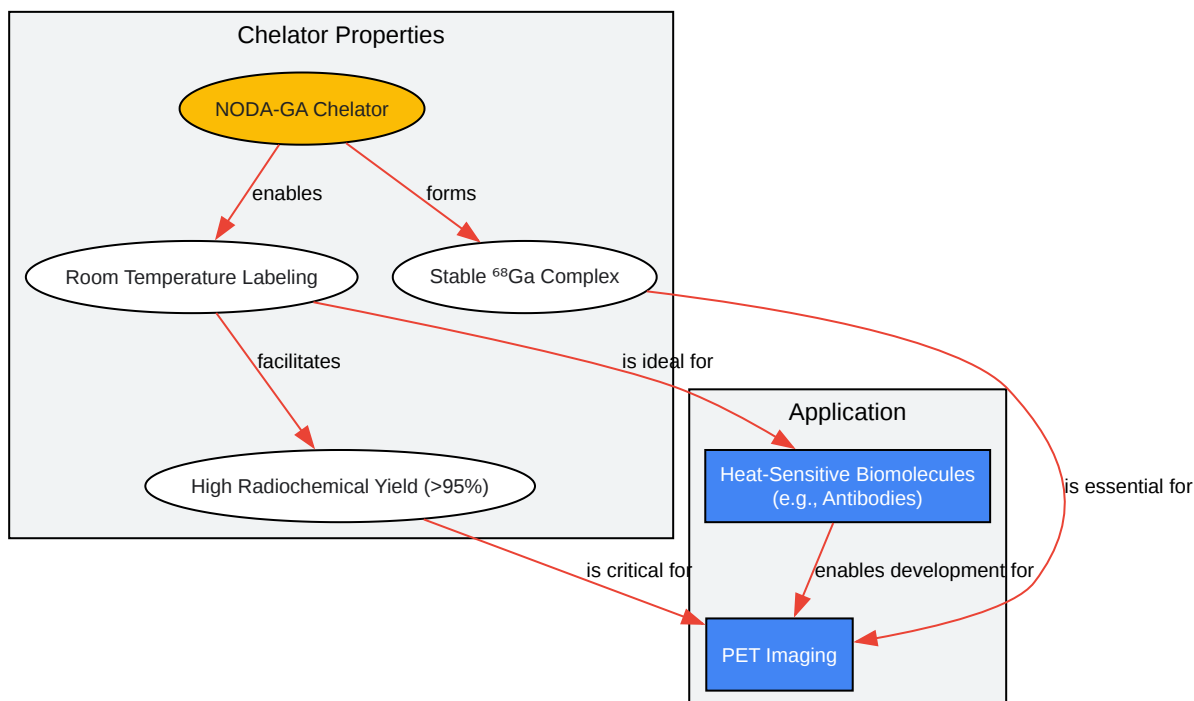
- Radiochemical Purity (RCP):
 - Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid method to determine the percentage of radiolabeled product versus free ^{68}Ga . [5] A common system involves ITLC-SG strips and a mobile phase of 1 M ammonium acetate/methanol (1:1). [5]
 - High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the product, separating the radiolabeled conjugate from impurities and unlabeled species. [5][6] A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) is commonly used. [6]
- Radionuclidic Purity:
 - The breakthrough of the parent radionuclide, ^{68}Ge , should be measured to ensure it is below the pharmacopeial limits (<0.001%). [7] This can be assessed using a dose calibrator with appropriate settings or gamma spectroscopy after the decay of ^{68}Ga . [7]
- Sterility and Endotoxin Testing:
 - For clinical applications, the final product must be sterile and have endotoxin levels within acceptable limits, as determined by standard pharmacopeial methods. [5]

Visualizations



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Caption: Experimental workflow for conjugation and room temperature radiolabeling.



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Caption: Key advantages of NODA-GA for PET imaging applications.

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